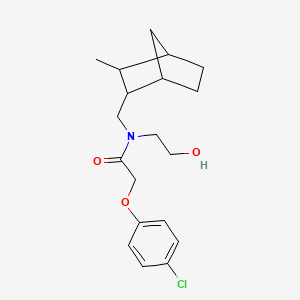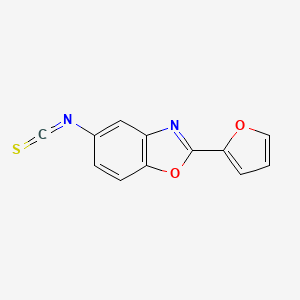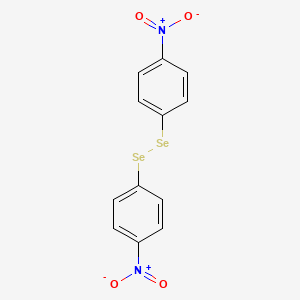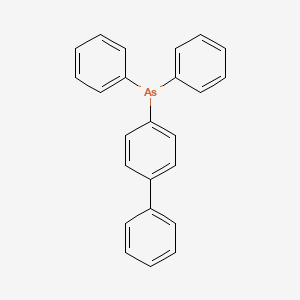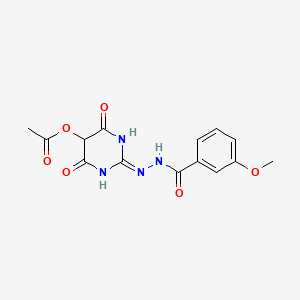
Benzoic acid, 3-methoxy-, (5-(acetyloxy)tetrahydro-4,6-dioxo-2(1H)-pyrimidinylidene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3-methoxy-, (5-(acetyloxy)tetrahydro-4,6-dioxo-2(1H)-pyrimidinylidene)hydrazide is a complex organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of a methoxy group on the benzoic acid ring and a hydrazide linkage to a pyrimidinylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-methoxy-, (5-(acetyloxy)tetrahydro-4,6-dioxo-2(1H)-pyrimidinylidene)hydrazide typically involves multiple steps:
Preparation of 3-methoxybenzoic acid: This can be achieved through the methylation of benzoic acid using methanol and a suitable catalyst.
Formation of the hydrazide: The 3-methoxybenzoic acid is then converted to its hydrazide derivative by reacting with hydrazine hydrate.
Synthesis of the pyrimidinylidene moiety: This involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydro-4,6-dioxo-2(1H)-pyrimidinylidene structure.
Coupling reaction: Finally, the hydrazide and pyrimidinylidene moieties are coupled together under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the hydrazide linkage.
Reduction: Reduction reactions can occur at the pyrimidinylidene moiety, potentially leading to the formation of tetrahydropyrimidine derivatives.
Substitution: The methoxy group on the benzoic acid ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation products: Carboxylic acids, aldehydes.
Reduction products: Alcohols, amines.
Substitution products: Various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of novel materials with specific properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Antimicrobial Activity: Possible antimicrobial properties against certain pathogens.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use as an anti-inflammatory or anticancer agent.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex molecules.
Polymer Science: Possible applications in the development of new polymers with unique properties.
Mecanismo De Acción
The mechanism of action of benzoic acid, 3-methoxy-, (5-(acetyloxy)tetrahydro-4,6-dioxo-2(1H)-pyrimidinylidene)hydrazide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s hydrazide linkage and pyrimidinylidene moiety may play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets would require further experimental studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid derivatives: Compounds such as 3-methoxybenzoic acid, 4-hydroxybenzoic acid.
Hydrazides: Compounds like isoniazid, hydralazine.
Pyrimidinylidene derivatives: Compounds such as uracil, thymine.
Uniqueness
The unique combination of the methoxybenzoic acid, hydrazide, and pyrimidinylidene moieties in benzoic acid, 3-methoxy-, (5-(acetyloxy)tetrahydro-4,6-dioxo-2(1H)-pyrimidinylidene)hydrazide sets it apart from other similar compounds. This structural uniqueness may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Propiedades
Número CAS |
40623-25-4 |
|---|---|
Fórmula molecular |
C14H14N4O6 |
Peso molecular |
334.28 g/mol |
Nombre IUPAC |
[2-[(3-methoxybenzoyl)hydrazinylidene]-4,6-dioxo-1,3-diazinan-5-yl] acetate |
InChI |
InChI=1S/C14H14N4O6/c1-7(19)24-10-12(21)15-14(16-13(10)22)18-17-11(20)8-4-3-5-9(6-8)23-2/h3-6,10H,1-2H3,(H,17,20)(H2,15,16,18,21,22) |
Clave InChI |
IEYQKPKPYVRNBA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C(=O)NC(=NNC(=O)C2=CC(=CC=C2)OC)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


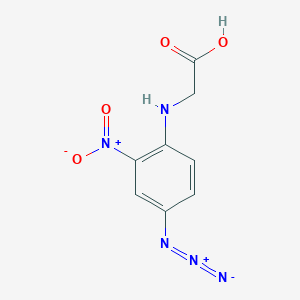
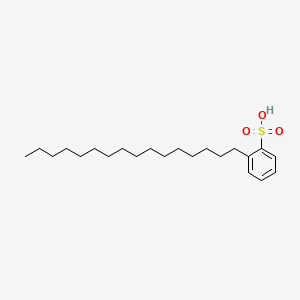
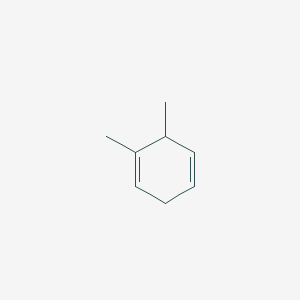
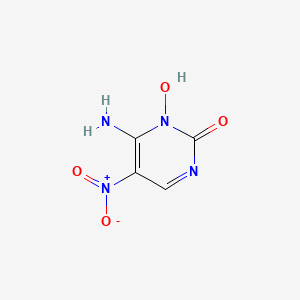


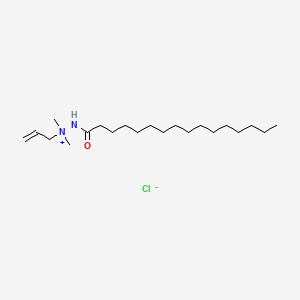
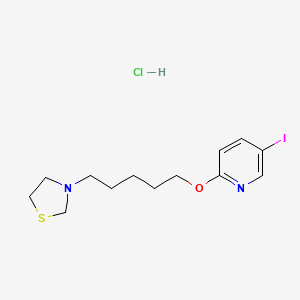
![Methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate](/img/structure/B14666722.png)
